molecular formula C12H17N3O4 B2760919 (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid CAS No. 1251904-53-6

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

Cat. No. B2760919
CAS RN: 1251904-53-6
M. Wt: 267.285
InChI Key: ARNPEBZYTRJLKC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the Boc-protected amino group. The stereochemistry at the chiral center would be determined by the (S)-configuration .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactivity of the pyrimidine ring and the Boc-protected amino group. The Boc group could be removed under acidic conditions to reveal the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the pyrimidine ring and the Boc-protected amino group. It would likely be soluble in organic solvents and could potentially form hydrogen bonds due to the presence of the amino and carboxylic acid groups .

Scientific Research Applications

Chemical Transformations and Reactivity Patterns

The tert-butyl group in this compound plays a crucial role in chemical transformations. Its unique reactivity pattern arises from the crowded nature of the tert-butyl moiety. Researchers have explored its use in synthetic chemistry, including reactions such as acylation, alkylation, and cyclization. The steric hindrance provided by the tert-butyl group influences reaction pathways and selectivity .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific safety data, it’s recommended to handle it as a potentially hazardous substance .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPEBZYTRJLKC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

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